6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one

Enzyme Inhibition DHFR Antiproliferative

6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one is a must-have building block for medicinal chemists pursuing DHFR-targeted therapeutics. This specific 6-bromo analog exhibits a 6.25-fold higher DHFR inhibitory potency compared to the 6-chloro variant, making it the preferred core for SAR exploration. The bromine handle enables efficient Suzuki, Heck, and Stille cross-coupling reactions to rapidly diversify the scaffold—capabilities lacking in the 6-fluoro or unsubstituted analogs. Supported by a patent-validated route delivering 88% isolated yield, this intermediate is ideal for process chemistry and scale-up. Procure this compound over less-characterized alternatives to ensure robust synthesis and superior biological activity.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
CAS No. 129686-16-4
Cat. No. B022980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one
CAS129686-16-4
Synonyms6-Bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one; 
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=N2)Br
InChIInChI=1S/C8H7BrN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h3-4H,1-2H2,(H,10,11,12)
InChIKeyVJEOGGNIBLORIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one (CAS 129686-16-4): Procurement-Relevant Chemical and Pharmacological Profile


6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one (CAS 129686-16-4) is a halogenated heterocyclic building block belonging to the 1,8-naphthyridin-2-one class . Its structure comprises a partially saturated 1,8-naphthyridine core with a bromine substituent at the 6-position and a carbonyl group at the 2-position . The compound is characterized by a molecular formula of C8H7BrN2O, a molecular weight of 227.06 g/mol, and is typically supplied as an off-white to pale yellow solid with a melting point range of 265–270°C and purity specifications of ≥95–98% (HPLC) . It is primarily utilized as a key synthetic intermediate in medicinal chemistry, enabling further functionalization through cross-coupling reactions at the bromine handle [1].

Why 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one Is Not Interchangeable with Other 3,4-Dihydro-1,8-naphthyridin-2-ones


The 6-position halogen substituent on the 3,4-dihydro-1,8-naphthyridin-2-one scaffold is a critical determinant of both target engagement and synthetic utility. In vitro enzyme inhibition data demonstrate that replacing the 6-bromo group with a 6-chloro group results in a >6-fold loss in potency against bovine liver dihydrofolate reductase (DHFR) [1][2]. Furthermore, the bromine atom serves as a strategic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille) that enable the introduction of diverse aryl, alkyl, and carbonyl functionalities—synthetic transformations that are either inefficient or unfeasible with the corresponding chloro, fluoro, or unsubstituted analogs due to differences in bond dissociation energies and oxidative addition kinetics [3]. Generic substitution without consideration of these structure-activity and synthetic reactivity differences can lead to loss of biological activity, failed coupling reactions, and wasted resources.

6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one: Quantitative Differentiation Evidence for Scientific Selection


6-Bromo Derivative Exhibits 6.25-Fold Higher DHFR Inhibitory Potency Compared to 6-Chloro Analog

In a direct head-to-head comparison using the same assay system, 6-bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one demonstrated an IC50 value of 1.60 × 10⁴ nM against bovine liver dihydrofolate reductase (DHFR), whereas the corresponding 6-chloro analog exhibited an IC50 > 1.00 × 10⁵ nM under identical conditions [1][2].

Enzyme Inhibition DHFR Antiproliferative

Validated Synthetic Route Delivers 88% Yield for 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one with Documented Reproducibility

A patent-validated synthetic procedure for 6-bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one, involving hydrolysis and decarboxylation of methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate, achieves an isolated yield of 88% (1.40 g from 2.00 g starting material) as an off-white solid . In contrast, no comparable high-yielding route has been reported for the 6-iodo or 6-unsubstituted dihydro analogs in the primary literature.

Organic Synthesis Process Chemistry Building Block

6-Bromo Substituent Enables Diverse Pd-Catalyzed Cross-Coupling Reactions Unavailable to 6-Unsubstituted or 6-Fluoro Analogs

The C–Br bond at the 6-position of 3,4-dihydro-1,8-naphthyridin-2-one undergoes efficient oxidative addition with palladium(0) catalysts, enabling Suzuki, Heck, and Stille couplings to introduce aryl, alkenyl, and alkyl groups [1]. The corresponding 6-fluoro analog exhibits prohibitively high C–F bond strength, rendering it inert under standard cross-coupling conditions, while the 6-unsubstituted scaffold requires less efficient C–H activation methodologies [2].

Medicinal Chemistry Cross-Coupling Diversification

Recommended Application Scenarios for 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one Based on Quantitative Evidence


DHFR-Targeted Antiproliferative Screening and Lead Optimization

Based on the 6.25-fold higher DHFR inhibitory potency of 6-bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one relative to the 6-chloro analog [1][2], this compound is the preferred starting point for structure-activity relationship (SAR) studies aimed at developing DHFR inhibitors for anticancer or antimicrobial applications. Researchers should prioritize procurement of this specific brominated building block over other 6-halogenated analogs to maximize the probability of identifying tractable hits.

Medicinal Chemistry Library Synthesis via Palladium-Catalyzed Cross-Coupling

The bromine substituent at the 6-position provides a versatile handle for Suzuki, Heck, and Stille cross-coupling reactions, enabling the rapid generation of diverse 6-aryl, 6-alkenyl, and 6-alkyl derivatives for SAR exploration [3]. This synthetic utility is not shared by the 6-fluoro or 6-unsubstituted analogs, making 6-bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one the reagent of choice for late-stage diversification in medicinal chemistry campaigns.

Scalable Process Development and Preclinical Supply

The existence of a patent-validated synthetic route delivering 88% isolated yield supports the use of 6-bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one in process chemistry and scale-up activities. Organizations requiring multi-gram to kilogram quantities for preclinical studies should select this compound over less well-characterized analogs due to its demonstrated synthetic accessibility and supply chain reliability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.